molecular formula C14H13N3 B2478701 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline CAS No. 142335-67-9

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline

Cat. No.: B2478701
CAS No.: 142335-67-9
M. Wt: 223.279
InChI Key: NONUWTMEUPNZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is an organic compound that features a benzodiazole ring attached to a benzene ring via a methylene bridge, with an aniline group at the para position

Scientific Research Applications

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials with specific properties.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline typically involves the reaction of 1H-1,3-benzodiazole with paraformaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the benzodiazole and aniline moieties. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions to introduce substituents onto the benzene ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups onto the benzene ring.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzonitrile
  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzaldehyde
  • 4-(1H-1,3-benzodiazol-1-ylmethyl)benzoic acid

Uniqueness

4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is unique due to the presence of the aniline group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can influence its reactivity, binding properties, and overall utility in various applications.

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONUWTMEUPNZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.